molecular formula C18H20N4O2S B11025279 N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide

N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide

Cat. No.: B11025279
M. Wt: 356.4 g/mol
InChI Key: YBEOSUKSWDTYFH-UHFFFAOYSA-N
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Description

N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide is a complex organic compound with a unique structure that combines a pyrazole ring, a methoxyphenyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide typically involves multiple steps. The process begins with the preparation of the pyrazole ring, followed by the introduction of the methoxyphenyl group and the thiazole ring. The final step involves the formation of the carboxamide group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and reduce costs. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different properties and applications.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

    Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool for investigating biological pathways and interactions.

    Medicine: It has potential therapeutic applications, including as a lead compound for drug development.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and thiazole derivatives, such as:

  • N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide analogs with different substituents.
  • Compounds with similar core structures but different functional groups.

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile and valuable compound in scientific research.

Properties

Molecular Formula

C18H20N4O2S

Molecular Weight

356.4 g/mol

IUPAC Name

N-[4-(3,5-dimethylpyrazol-1-yl)-3-methoxyphenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C18H20N4O2S/c1-10-8-11(2)22(21-10)15-7-6-14(9-16(15)24-5)20-18(23)17-12(3)19-13(4)25-17/h6-9H,1-5H3,(H,20,23)

InChI Key

YBEOSUKSWDTYFH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=C(C=C(C=C2)NC(=O)C3=C(N=C(S3)C)C)OC)C

Origin of Product

United States

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